molecular formula C27H25N3O2S B2695875 (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-03-1

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2695875
CAS RN: 892415-03-1
M. Wt: 455.58
InChI Key: CTIWYFYFRJRLDJ-UHFFFAOYSA-N
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Description

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

A study focused on nickel complexes with phosphino- and phosphinitopyridine ligands, including their synthesis and catalytic potential in ethylene oligomerization. This research underlines the importance of ligand design in metal complex catalysts for polymer production processes (Kermagoret & Braunstein, 2008).

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

Yttrium oxide has been identified as an efficient catalyst for synthesizing pyrano[2,3-d]pyrimidine derivatives in aqueous methanol media. This highlights a method for creating heterocyclic compounds that could be pivotal in pharmaceutical development due to their reaction simplicity, high yields, and environmental friendliness (Bhagat et al., 2015).

Methylation Reactions Using Methanol

Research demonstrates the use of methanol as both a C1 synthon and H2 source for the selective N-methylation of amines, employing RuCl3.xH2O as a catalyst. This showcases methanol's potential in organic synthesis, especially in the functionalization of pharmaceutical agents (Sarki et al., 2021).

Photochemical Studies

Studies on photoinduced heterolysis of the carbon-oxygen bond in bichromophoric compounds suggest a pathway for developing light-sensitive therapeutic agents or chemical tools. This research contributes to understanding how light can induce or catalyze chemical reactions, a valuable aspect in designing photoresponsive materials (Sakurai et al., 1998).

Ammonium Bifluoride in Synthesis

The use of ammonium bifluoride as a catalyst for the regioselective synthesis of quinoxalines and pyrido[2,3-b]pyrazines is another notable application. This illustrates the role of simple catalysts in synthesizing complex heterocyclic frameworks, which are often found in drug molecules (Lassagne et al., 2015).

properties

IUPAC Name

[14-methyl-5-(4-methylphenyl)-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-16-7-9-20(10-8-16)25-29-26-23(12-22-21(14-31)13-28-18(3)24(22)32-26)27(30-25)33-15-19-6-4-5-17(2)11-19/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIWYFYFRJRLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-methyl-4-((3-methylbenzyl)thio)-2-(p-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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